molecular formula C15H24N2S B14491521 alpha-(2-(Diethylamino)ethyl)-alpha-(1-methylethyl)-2-thiopheneacetonitrile CAS No. 64647-31-0

alpha-(2-(Diethylamino)ethyl)-alpha-(1-methylethyl)-2-thiopheneacetonitrile

Cat. No.: B14491521
CAS No.: 64647-31-0
M. Wt: 264.4 g/mol
InChI Key: ABBMMYSSECBMOV-UHFFFAOYSA-N
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Description

Alpha-(2-(Diethylamino)ethyl)-alpha-(1-methylethyl)-2-thiopheneacetonitrile is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(2-(Diethylamino)ethyl)-alpha-(1-methylethyl)-2-thiopheneacetonitrile typically involves the reaction of thiophene derivatives with diethylaminoethyl and isopropyl groups. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques can help monitor and control the production process.

Chemical Reactions Analysis

Types of Reactions

Alpha-(2-(Diethylamino)ethyl)-alpha-(1-methylethyl)-2-thiopheneacetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may lead to the formation of thiol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of alpha-(2-(Diethylamino)ethyl)-alpha-(1-methylethyl)-2-thiopheneacetonitrile involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular interactions and pathways can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to alpha-(2-(Diethylamino)ethyl)-alpha-(1-methylethyl)-2-thiopheneacetonitrile include other thiophene derivatives with different substituents, such as:

  • Alpha-(2-(Dimethylamino)ethyl)-alpha-(1-methylethyl)-2-thiopheneacetonitrile
  • Alpha-(2-(Diethylamino)ethyl)-alpha-(1-methylpropyl)-2-thiopheneacetonitrile

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. Comparative studies with similar compounds can highlight its distinct characteristics and potential advantages in various applications.

Properties

CAS No.

64647-31-0

Molecular Formula

C15H24N2S

Molecular Weight

264.4 g/mol

IUPAC Name

2-[2-(diethylamino)ethyl]-3-methyl-2-thiophen-2-ylbutanenitrile

InChI

InChI=1S/C15H24N2S/c1-5-17(6-2)10-9-15(12-16,13(3)4)14-8-7-11-18-14/h7-8,11,13H,5-6,9-10H2,1-4H3

InChI Key

ABBMMYSSECBMOV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC(C#N)(C1=CC=CS1)C(C)C

Origin of Product

United States

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